Cas no 930547-88-9 (4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- 930547-88-9

- AKOS024672591

- UPCMLD0ENAT5764152:001

- 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione

- F2711-0683

- Z234887836

- 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione

-

- インチ: 1S/C19H25N3O4/c1-3-25-11-5-10-22-12-15-16(18(22)23)17(21-19(24)20-15)13-6-8-14(9-7-13)26-4-2/h6-9,17H,3-5,10-12H2,1-2H3,(H2,20,21,24)

- InChIKey: FDDFHINVMMHPST-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C(CN1CCCOCC)NC(NC2C1C=CC(=CC=1)OCC)=O

計算された属性

- せいみつぶんしりょう: 359.18450629g/mol

- どういたいしつりょう: 359.18450629g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 8

- 複雑さ: 555

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2711-0683-2mg |

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

930547-88-9 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F2711-0683-20mg |

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

930547-88-9 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F2711-0683-75mg |

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

930547-88-9 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F2711-0683-15mg |

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

930547-88-9 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F2711-0683-20μmol |

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

930547-88-9 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2711-0683-30mg |

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

930547-88-9 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F2711-0683-5μmol |

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

930547-88-9 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F2711-0683-1mg |

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

930547-88-9 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F2711-0683-10mg |

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

930547-88-9 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2711-0683-2μmol |

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

930547-88-9 | 90%+ | 2μmol |

$57.0 | 2023-07-28 |

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione 関連文献

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dioneに関する追加情報

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS No. 930547-88-9): A Comprehensive Overview

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS No. 930547-88-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent research advancements of this compound.

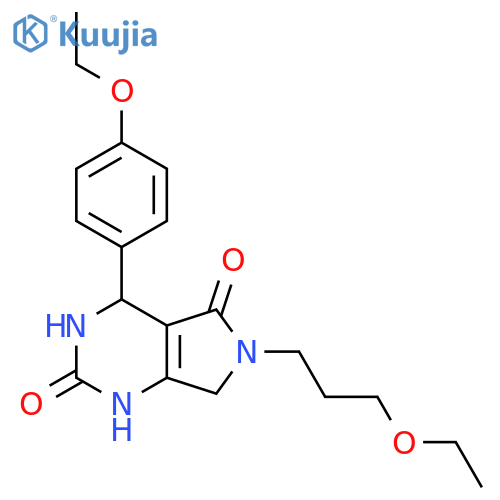

Structural Characteristics

The molecular structure of 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS No. 930547-88-9) is characterized by a pyrrolopyrimidine core with specific substituents at the 4 and 6 positions. The 4-position is substituted with a 4-ethoxyphenyl group, while the 6-position is substituted with a 3-ethoxypropyl group. These substituents play a crucial role in modulating the compound's biological activity and pharmacological properties.

The presence of the ethoxy groups in both substituents contributes to the compound's lipophilicity and solubility properties. The ethoxy groups also enhance the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The pyrrolopyrimidine core itself is known for its ability to form stable complexes with various biomolecules, making it an attractive scaffold for drug design.

Synthesis Methods

The synthesis of 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS No. 930547-88-9) has been reported in several studies. One common approach involves the condensation of an appropriate ethoxylated aromatic aldehyde with a suitable amine derivative followed by cyclization to form the pyrrolopyrimidine core. This method typically yields high purity and good yields of the target compound.

Another synthetic route involves the use of microwave-assisted synthesis techniques to enhance reaction efficiency and reduce reaction times. This approach has been shown to be particularly effective in producing high-quality compounds with minimal side products. The choice of synthetic method often depends on the specific requirements of the research or industrial application.

Biological Activities

4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS No. 930547-88-9) has been extensively studied for its potential therapeutic applications due to its diverse biological activities. One of the most notable activities is its potent antitumor properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

In addition to its antitumor activity, this compound has also demonstrated significant anti-inflammatory effects. Research has indicated that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Recent Research Advancements

The field of medicinal chemistry is constantly evolving, and recent research has shed new light on the potential therapeutic applications of 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2,3,4,5,6,7-H-pyrrolo[3,4-d]pyrimidine - 2,5 - dione. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is a highly desirable property for anticancer drugs as it can reduce side effects associated with traditional chemotherapy.

Another recent study focused on the mechanism of action of this compound in cancer cells. The researchers found that it targets multiple signaling pathways involved in cell proliferation and survival. Specifically, it was shown to inhibit the activation of key kinases such as AKT and ERK1/2. These findings provide valuable insights into the molecular mechanisms underlying its antitumor activity and pave the way for further drug development efforts.

In conclusion, 4 - ( ) - ethoxypenol) - 6 - ( - ethoxypenol) -1 H ,2 H ,3 H , H , H , H , H - pyrrole [ ] pyrimidine - , - dione (CAS No. 930547-88-9) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique structural features and diverse biological properties make it an attractive candidate for further research and development in the field of medicinal chemistry.

930547-88-9 (4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione) 関連製品

- 1478427-55-2(2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)-)

- 2228082-19-5(2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid)

- 1270548-31-6(3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)

- 2172577-20-5(2-tert-butyl-N,N-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-amine)

- 1586815-07-7(6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride)

- 2171413-36-6((3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)

- 2228649-11-2(3-bromo-4-(3-methylazetidin-3-yl)oxypyridine)

- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)

- 1797187-28-0(N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide)

- 139263-72-2(Acetamide, N-[cyano(2-methoxyphenyl)methyl]-)